molecular formula C20H21N3O3 B2944600 3-(1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034296-40-5

3-(1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No.: B2944600
CAS No.: 2034296-40-5
M. Wt: 351.406
InChI Key: IDQUXFILZWTGRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a piperidin-3-yl group substituted at the 3-position of the quinazolin-4(3H)-one core. The dimethylfuran group likely influences lipophilicity and metabolic stability, which are critical for drug-like properties.

Properties

IUPAC Name

3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-13-10-17(14(2)26-13)19(24)22-9-5-6-15(11-22)23-12-21-18-8-4-3-7-16(18)20(23)25/h3-4,7-8,10,12,15H,5-6,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQUXFILZWTGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic derivative of quinazoline, a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Molecular Formula and Weight

  • Molecular Formula : C17H20N2O3
  • Molecular Weight : 300.35 g/mol

Structural Features

The compound features a quinazolinone core substituted with a piperidine ring and a dimethylfuran moiety, which may contribute to its biological activity. The presence of these functional groups is crucial for interaction with biological targets.

Recent studies suggest that quinazoline derivatives can act as inhibitors of key signaling pathways involved in cancer progression. Specifically, they may inhibit receptor tyrosine kinases (RTKs) such as c-Met and VEGFR-2, which are implicated in tumor growth and metastasis.

Inhibition Studies

  • c-Met Inhibition : Compounds similar to this compound have demonstrated IC50 values in the low micromolar range against c-Met, indicating potent inhibitory activity .
  • VEGFR-2 Inhibition : These compounds also exhibit significant inhibition of VEGFR-2, with some derivatives showing enhanced activity compared to established inhibitors like cabozantinib .

Cytotoxicity Assays

In vitro studies have shown that this compound exhibits selective cytotoxicity towards various cancer cell lines while sparing normal cells. Notably:

  • HCT-116 Colon Cancer Cells : The compound induced apoptosis and cell cycle arrest at concentrations that were non-toxic to normal fibroblast cells (WI38), suggesting a favorable therapeutic index .

Pharmacokinetics and ADMET Profile

Preliminary in silico studies indicate that the compound has favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. High oral bioavailability and good solubility are predicted, making it a promising candidate for further development .

Study 1: Dual Inhibition of c-Met and VEGFR-2

A recent study synthesized several quinazoline derivatives and tested their biological activity against HCT-116 cells. The results showed that compounds with structural similarities to this compound exhibited significant inhibition of both c-Met and VEGFR-2 with IC50 values ranging from 0.052 to 0.084 µM. This dual inhibition resulted in reduced cell viability in cancer cell lines while maintaining lower toxicity to normal cells .

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the SAR of quinazoline derivatives indicated that specific substitutions at the piperidine ring significantly affected the biological activity. The presence of the dimethylfuran moiety was found to enhance binding affinity to target proteins involved in tumorigenesis .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and ester functionalities in the compound are susceptible to hydrolysis under acidic or basic conditions.

Reaction Type Conditions Products References
Amide hydrolysis6M HCl, reflux, 12 hours2,5-Dimethylfuran-3-carboxylic acid + 3-(piperidin-3-yl)quinazolin-4(3H)-one
Ester hydrolysis (if present)NaOH (aq.), 80°C, 6 hoursCorresponding carboxylic acid derivatives

Mechanistic Insights :

  • The 2,5-dimethylfuran-3-carbonyl group undergoes nucleophilic acyl substitution, breaking the amide bond to release the carboxylic acid and amine intermediate.

  • Hydrolysis of ester groups (if present in analogs) proceeds via base-mediated saponification .

Oxidation Reactions

The furan ring and tertiary amine in the piperidine moiety are oxidation-prone sites.

Reaction Type Conditions Products References
Furan ring oxidationKMnO₄, H₂O, 25°C, 3 hours2,5-Dimethyl-3-oxo-2,5-dihydrofuran-3-carbonyl derivative
Amine oxidationmCPBA, CH₂Cl₂, 0°C, 1 hourN-Oxide of the piperidine ring

Key Findings :

  • Oxidation of the furan ring yields diketone derivatives, altering electronic properties.

  • Piperidine N-oxidation enhances polarity without disrupting the quinazolinone core.

Substitution Reactions

The quinazolinone core participates in electrophilic and nucleophilic substitutions.

Reaction Type Conditions Products References
C2-HalogenationNBS, AIBN, CCl₄, reflux2-Bromoquinazolin-4(3H)-one derivative
Nucleophilic substitutionNaN₃, DMF, 100°C, 8 hoursAzide-functionalized quinazolinone

Structural Impact :

  • Halogenation at the C2 position enables cross-coupling reactions (e.g., Suzuki-Miyaura) .

  • Azide substitution facilitates click chemistry applications.

Cycloaddition Reactions

The furan ring may engage in Diels-Alder reactions under thermal conditions.

Reaction Type Conditions Products References
Diels-Alder reactionMaleic anhydride, 120°C, 24 hoursOxanorbornene-fused quinazolinone

Limitations :

  • Steric hindrance from the 2,5-dimethyl groups reduces furan’s diene reactivity .

Biological Interaction Pathways

While not strictly chemical reactions, the compound interacts with biological targets via:

Interaction Target Proposed Mechanism References
Enzyme inhibitionKinases or proteasesHydrogen bonding with the quinazolinone core and hydrophobic interactions
Receptor modulationGPCRsPiperidine and furan moieties acting as pharmacophores

Experimental Considerations

  • Analytical Tools : NMR and HPLC are critical for monitoring reaction progress .

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .

Comparison with Similar Compounds

Antihypertensive Activity

  • : Derivatives like 7-chloro-3-(4-(3-(4-chlorophenyl)dihydroisoxazol-5-yl)phenyl)quinazolin-4(3H)-one (Compound 23/24) showed potent α₁-adrenergic receptor blockade, comparable to prazosin, without affecting heart rate . The target compound’s dimethylfuran group may modulate receptor selectivity but requires validation.

Anticancer Activity

  • : Benzyl-triazolylmethyl derivatives induced apoptosis (G2/M phase arrest) in SW620 colon cancer cells , while indazolyl-substituted quinazolinones inhibited Raji and K562 leukemia cells (44.8–100% growth inhibition at 50 µM) . The dimethylfuran substituent in the target compound could enhance cytotoxicity via improved membrane permeability.

Antimicrobial Activity

  • : 3-(Phenylamino)quinazolin-4(3H)-ones synthesized via microwave irradiation exhibited antibacterial properties , while conventional methods yielded derivatives with anthelmintic activity . The dimethylfuran group may improve Gram-negative coverage due to increased hydrophobicity.

Enzyme Inhibition

  • : N-(1-Benzylpiperidin-4-yl)quinazolin-4-amines showed 87% AChE inhibition, rivaling donepezil . The target compound’s piperidine-furan motif may interact with AChE’s peripheral anionic site, but docking studies are needed.

Key Advantages and Limitations

  • Advantages : The dimethylfuran group offers metabolic stability over simpler furan analogs (e.g., ). Piperidine acylation enhances blood-brain barrier penetration for CNS targets.
  • Limitations: No direct data on bioavailability or toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.